4-((Furan-2-ylmethyl)amino)benzonitrile
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Overview
Description
4-((Furan-2-ylmethyl)amino)benzonitrile is an organic compound with the molecular formula C12H10N2O and a molecular weight of 198.22 g/mol . This compound is characterized by the presence of a furan ring attached to a benzonitrile moiety through an amino linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Furan-2-ylmethyl)amino)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with furan-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-((Furan-2-ylmethyl)amino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The furan ring and benzonitrile moiety can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-((Furan-2-ylmethyl)amino)benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-((Furan-2-ylmethyl)amino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-((Furan-2-ylmethyl)amino)benzonitrile include other furan derivatives and benzonitrile derivatives. Examples include:
- 4-((Furan-2-ylmethyl)amino)benzoic acid
- 4-((Furan-2-ylmethyl)amino)benzaldehyde
Uniqueness
This compound is unique due to its specific combination of a furan ring and a benzonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H10N2O |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-(furan-2-ylmethylamino)benzonitrile |
InChI |
InChI=1S/C12H10N2O/c13-8-10-3-5-11(6-4-10)14-9-12-2-1-7-15-12/h1-7,14H,9H2 |
InChI Key |
PPVYIAVORSIMQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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